molecular formula C17H24FN3O4 B3027123 tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233954-87-4

tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate

Cat. No. B3027123
CAS RN: 1233954-87-4
M. Wt: 353.4
InChI Key: ZYOSFVTVXVVDBP-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 2-fluoro-6-nitrophenylamino methyl moiety. Piperazine derivatives are known for their versatility in chemical synthesis and potential biological activities. Although the specific compound is not directly described in the provided papers, similar compounds with variations in the substituents attached to the piperazine ring have been synthesized and characterized, indicating a broad interest in this class of compounds for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, condensation reactions, and other organic transformations. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained by a nucleophilic substitution reaction and confirmed by spectroscopic methods . Similarly, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction . These methods could potentially be adapted for the synthesis of tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are often confirmed using single crystal X-ray diffraction (XRD) analysis. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with typical bond lengths and angles for this type of compound . XRD data also confirmed the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . These studies provide a basis for understanding the molecular structure of tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including amination, as demonstrated in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . The reactivity of the piperazine ring and its substituents allows for the creation of a wide array of compounds with potential biological activity. The specific reactions that tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate might undergo are not detailed in the provided papers, but it can be inferred that similar reactivity patterns could apply.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate adopts a conformation that reveals stability of molecular structure and molecular conformations . The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the solid-state architecture of these compounds . These properties are essential for understanding the behavior of tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate in various environments.

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate is a compound that has been synthesized and studied for its potential applications in various fields of scientific research. It is an important intermediate in the synthesis of biologically active compounds. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally similar compound, is used as an intermediate for small molecule anticancer drugs (Zhang et al., 2018). Additionally, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which shares some structural similarities, reveals its importance as an intermediate in creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Applications in Drug Development

Several studies have demonstrated the relevance of tert-butyl piperidine-1-carboxylate derivatives in drug development. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, highlights the importance of these compounds in pharmaceutical synthesis (Min Wang et al., 2015). Moreover, derivatives such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate are integral in producing biologically active compounds like crizotinib (D. Kong et al., 2016).

Role in Antibacterial and Anticancer Research

Compounds with tert-butyl piperidine-1-carboxylate structures have been explored in the development of antibacterial agents and anticancer drugs. A study on fluoronaphthyridines, including derivatives with tert-butyl moieties, showed promising antibacterial activities (D. Bouzard et al., 1992). This underscores the potential of such compounds in addressing medical challenges like bacterial infections and cancer.

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

tert-butyl 4-[(2-fluoro-6-nitroanilino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-9-7-12(8-10-20)11-19-15-13(18)5-4-6-14(15)21(23)24/h4-6,12,19H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOSFVTVXVVDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130276
Record name 1,1-Dimethylethyl 4-[[(2-fluoro-6-nitrophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate

CAS RN

1233954-87-4
Record name 1,1-Dimethylethyl 4-[[(2-fluoro-6-nitrophenyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233954-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(2-fluoro-6-nitrophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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